(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Thiazole derivatives, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of similar compounds, like 4-(4-bromophenyl)-thiazol-2-amine derivatives, involves physicochemical and spectral characteristics confirmation . Another study mentioned the synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives via nucleophilic substitution .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . For instance, the carbon atoms of phenyl nucleus were found around certain delta ppm, and carbon atoms of thiazole around other delta ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reduction of nitrothiocyanatothiophene, nucleophilic displacement of the bromo substituent by sodium thiocyanate, and conversion of the amino functionality under Sandmeyer conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using infrared spectroscopy . Solutions of these esters show well-resolved doublets in the i.r. C O region which arise from rotational isomers .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Thiazole Derivatives : This compound is involved in the synthesis of various thiazole derivatives, including Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate. These compounds were prepared using different arylidinemalononitrile derivatives and demonstrated varied chemical behaviors and properties (H. M. Mohamed, 2014).
Spectral Characterization and Antimicrobial Activity : Derivatives of imino-4-methoxyphenol thiazole, including Schiff base ligands, have been synthesized and characterized using various spectroscopic techniques. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (H. M. Vinusha et al., 2015).
Preparation of Bisthiazolo[3,2-a4′,5′-d]pyrimidine Derivatives
: Studies have demonstrated the conversion of ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates into 9H-3-aryl-6,7-dihydrobisthiazolo[3,2-a:4′,5′-d]pyrimidine-2(3H),9-diones, indicating the compound's utility in creating complex chemical structures (Amrik Singh et al., 1970).
Biological Applications
Antimicrobial Properties : Some derivatives of thiazolo[4,5-d] pyrimidines synthesized from this compound were found to have significant inhibitory effects against Gram-positive bacteria and yeasts, demonstrating their potential in antimicrobial applications (A. Balkan et al., 2001).
Anticancer Activities : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which can be derived from this compound, have shown potent activity against the colon HCT-116 human cancer cell line, indicating its potential in cancer research (M. Abdel-Motaal et al., 2020).
Immunomodulatory Activities : Some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, which can be synthesized using this compound, exhibited significant inhibitors of LPS‐stimulated NO generation from Raw murine macrophage 264.7, suggesting potential immunomodulatory properties (H. Abdel‐Aziz et al., 2009).
Future Directions
The research in this field is focused on new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . The increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets could lead to the design of novel chemical therapeutic drugs for treatment of diseases .
properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-6-9-14-15(10-12)25-18(21(14)2)20-16(22)11-4-7-13(19)8-5-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBAQUECXITAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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